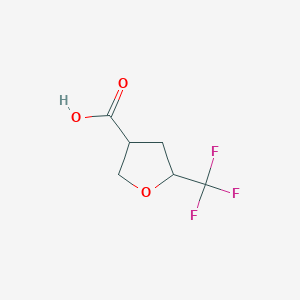
5-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid
Description
Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid is a fluorinated organic compound that belongs to the class of heterocyclic compounds It features a furan ring with a trifluoromethyl group and a carboxylic acid group
Propriétés
Formule moléculaire |
C6H7F3O3 |
|---|---|
Poids moléculaire |
184.11 g/mol |
Nom IUPAC |
5-(trifluoromethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4-1-3(2-12-4)5(10)11/h3-4H,1-2H2,(H,10,11) |
Clé InChI |
WHHRWMBQEZESLJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC1C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid typically involves the introduction of the trifluoromethyl group into the furan ring. One common method is the trifluoromethylation of a furan derivative using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often include the use of a solvent like dimethyl sulfoxide (DMSO) and a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the furan ring can participate in various interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-5-(trifluoromethyl)-2-furancarboxylic acid: Similar structure but with a different position of the trifluoromethyl group.
Tetrahydro-5-(difluoromethyl)-3-furancarboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.
Tetrahydro-5-(trifluoromethyl)-3-thiophenecarboxylic acid: Features a thiophene ring instead of a furan ring.
Uniqueness
Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


